

Application Notes and Protocols for Fusarium Protoplast Preparation using Driselase

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Compound of Interest

Compound Name: *Driselase*

Cat. No.: *B13393941*

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Introduction

The generation of viable protoplasts from filamentous fungi, such as *Fusarium* species, is a fundamental technique for a variety of molecular and cellular applications. These include genetic transformation, gene editing (e.g., CRISPR/Cas9), and studies of cell wall regeneration and pathogenesis. The fungal cell wall, a rigid structure primarily composed of chitin, glucans, and other polysaccharides, presents a significant barrier that must be enzymatically removed to release the protoplast. **Driselase**, a crude enzyme preparation from *Basidiomycetes* sp., is a potent mixture of cellulase, hemicellulase, and pectinase activities, making it highly effective for degrading the complex fungal cell wall.^{[1][2][3]}

This document provides detailed protocols and application notes on the optimal use of **Driselase** for preparing protoplasts from *Fusarium* species, with a focus on concentration, enzyme combinations, and critical procedural steps.

Data Presentation: Driselase Concentration and Enzyme Cocktails

The optimal concentration of **Driselase** and the composition of the enzyme cocktail can vary depending on the *Fusarium* species and the starting fungal material (e.g., mycelia or germinated conidia). The following tables summarize quantitative data from various studies.

Table 1: **Driselase** Concentration for Fusarium Protoplast Preparation

Fusarium Species	Driselase Concentration (mg/mL)	Osmotic Stabilizer	Starting Material	Protoplast Yield	Reference
F. verticillioides	12.5	1 M KCl	Germinated conidia	Maximum yield observed at this concentration	[1][4]
F. verticillioides	10	1 M KCl	Germinated conidia	Sub-optimal yield compared to 12.5 mg/mL	[5][6]
F. oxysporum	20	0.7 M NaCl	Mycelia	Not specified	[7]
F. boninense	0.2 (0.02%)	0.6 M Mannitol	Mycelia	8.95×10^9 to 3.12×10^{10} cells/mL per 5 g of mycelia	[7]

Table 2: Enzyme Cocktails for Fusarium Protoplast Preparation

Fusarium Species	Enzyme Combination	Osmotic Stabilizer	Starting Material	Protoplast Yield	Reference
F. verticillioides	Driselase (12.5 mg/mL) + Lysing Enzyme (10 mg/mL)	1 M KCl	Germinated conidia	Additive effect on protoplast formation	[4]
F. virguliforme & F. brasiliense	Driselase (25 mg/mL) + Chitinase (0.05 mg/mL) + Lysing Enzymes (5 mg/mL)	1.2 M KCl	Mycelia	Sufficient for transformation	[8][9]
C. scovillei (related fungus)	Lysing Enzyme (2%) + Driselase (0.8%)	1 M NH ₄ Cl	Mycelia	Optimal for this species	[5]
Arctic Eutypella sp.	Lysing Enzyme (20 mg/mL) + Driselase (20 mg/mL)	0.75 M NaCl	Mycelia	6.15 × 10 ⁶ cells/mL	[10]

Experimental Protocols

This section provides detailed methodologies for preparing protoplasts from *Fusarium* species using **Driselase**.

Protocol 1: Protoplast Preparation from *Fusarium verticillioides* Germinated Conidia

This protocol is adapted from a study that optimized **Driselase** concentration for *F. verticillioides*.^[4]

Materials:

- *Fusarium verticillioides* culture
- Potato Dextrose Broth (PDB)
- **Driselase**
- Lysing Enzyme (optional)
- Potassium Chloride (KCl)
- Sterile distilled water
- Miracloth or several layers of sterile cheesecloth
- Hemocytometer
- Centrifuge
- Incubator shaker

Procedure:

- Spore Suspension and Germination:
 - Harvest conidia from a 7-10 day old culture of *F. verticillioides* grown on Potato Dextrose Agar (PDA).
 - Prepare a spore suspension in sterile distilled water and filter through Miracloth to remove mycelial fragments.
 - Adjust the spore concentration to 1×10^6 spores/mL in PDB.
 - Incubate the spore suspension at 28°C with shaking (150 rpm) for 12-16 hours to allow for conidial germination.

- Harvesting Germinated Conidia:
 - Harvest the germinated conidia by centrifugation at 5,000 x g for 10 minutes.
 - Wash the pellet twice with sterile distilled water and once with the osmotic stabilizer (1 M KCl).
- Enzymatic Digestion:
 - Prepare the enzyme solution by dissolving **Driselase** (12.5 mg/mL) and optionally Lysing Enzyme (10 mg/mL) in 1 M KCl.
 - Resuspend the washed germinated conidia in the enzyme solution.
 - Incubate the mixture at 30°C with gentle shaking (50-80 rpm) for 3-4 hours. Monitor protoplast release periodically using a microscope.
- Protoplast Purification:
 - Separate the protoplasts from undigested mycelia and cell debris by filtering the suspension through a layer of Miracloth.
 - Pellet the protoplasts by centrifugation at 3,000 x g for 5 minutes.
 - Carefully discard the supernatant and wash the protoplast pellet twice with 1 M KCl.
- Quantification and Viability:
 - Resuspend the final protoplast pellet in a known volume of 1 M KCl.
 - Count the protoplasts using a hemocytometer.
 - Assess viability using fluorescein diacetate (FDA) staining or by plating on regeneration medium.

Protocol 2: Protoplast Preparation from Fusarium Mycelia

This protocol is a general method adaptable for various *Fusarium* species, based on principles from several cited sources.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- *Fusarium* sp. culture
- Potato Dextrose Broth (PDB)
- **Driselase**
- Chitinase (optional)
- Lysing Enzymes (optional)
- Potassium Chloride (KCl) or Sodium Chloride (NaCl)
- Sterile distilled water
- Miracloth or sterile nylon mesh
- Hemocytometer
- Centrifuge
- Incubator shaker

Procedure:

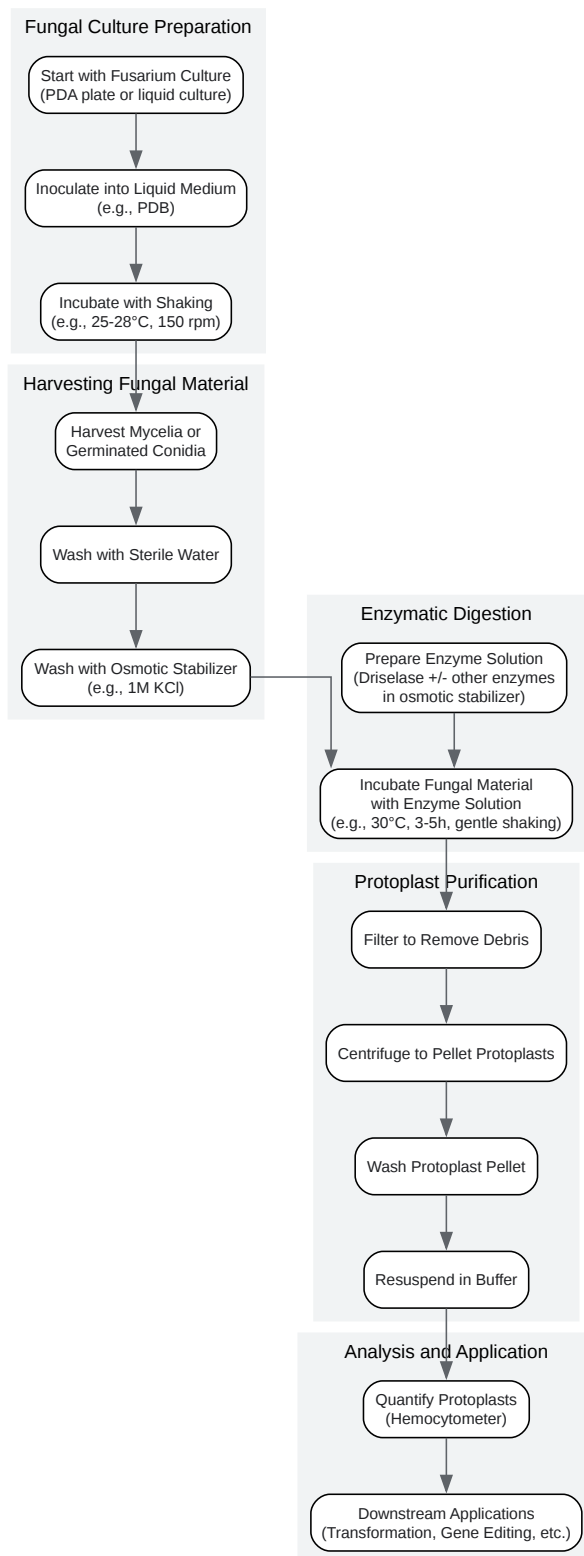
- Mycelial Culture:
 - Inoculate *Fusarium* sp. into PDB and grow for 2-3 days at 25-28°C with shaking (150 rpm) to obtain young, actively growing mycelia.
- Harvesting Mycelia:
 - Harvest the mycelia by filtration through Miracloth.

- Wash the mycelial mat extensively with sterile distilled water and then with the chosen osmotic stabilizer (e.g., 1.2 M KCl or 0.7 M NaCl).
- Enzymatic Digestion:
 - Prepare the enzyme cocktail. For example, for *F. virguliforme*, dissolve **Driselase** (25 mg/mL), Chitinase (0.05 mg/mL), and Lysing Enzymes (5 mg/mL) in 1.2 M KCl.[8][9]
 - Immerse the washed mycelia in the enzyme solution.
 - Incubate at 30°C with gentle shaking (75 rpm) for 3-5 hours.
- Protoplast Purification:
 - Filter the suspension through Miracloth to remove mycelial debris.
 - Collect the protoplasts from the filtrate by centrifugation at 3,000-4,000 x g for 5-10 minutes.
 - Gently wash the protoplast pellet two to three times with the osmotic stabilizer.
- Quantification:
 - Resuspend the final pellet in a suitable buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂) and count using a hemocytometer.

Visualization of Experimental Workflow

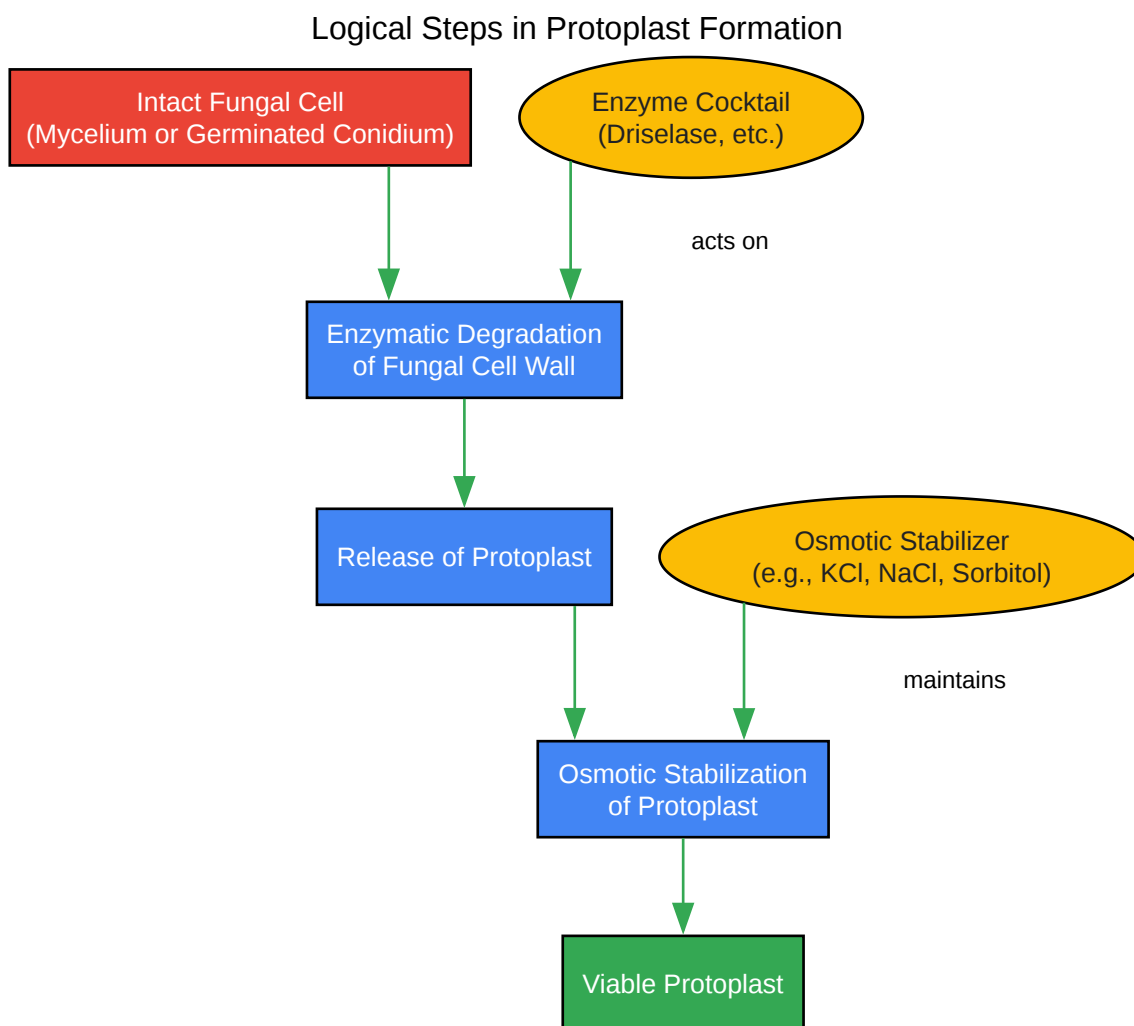
The following diagrams illustrate the key steps in the protoplast preparation protocols.

Workflow for Fusarium Protoplast Preparation

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Caption: Experimental workflow for Fusarium protoplast preparation.

Logical Relationship Diagram



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Caption: Logical relationship of components in protoplast formation.

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